molecular formula C14H17F2N3O2 B2480529 6-cyclopropyl-2-(2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034296-86-9

6-cyclopropyl-2-(2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2480529
CAS No.: 2034296-86-9
M. Wt: 297.306
InChI Key: XSAPNPFKCAJFQM-UHFFFAOYSA-N
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Description

6-cyclopropyl-2-(2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoropiperidinyl moiety, and a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-2-(2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbene precursors.

    Attachment of the Difluoropiperidinyl Moiety: The difluoropiperidinyl group can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a difluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-2-(2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the compound with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-cyclopropyl-2-(2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-2-(2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    6-cyclopropyl-2-(2-(4-fluoropiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: Similar structure but with a single fluorine atom.

    6-cyclopropyl-2-(2-(4,4-dimethylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: Similar structure but with methyl groups instead of fluorine atoms.

    6-cyclopropyl-2-(2-(4,4-dichloropiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: Similar structure but with chlorine atoms instead of fluorine atoms.

Uniqueness

The uniqueness of 6-cyclopropyl-2-(2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the difluoropiperidinyl moiety, in particular, can influence the compound’s pharmacokinetic properties and target specificity.

Properties

IUPAC Name

6-cyclopropyl-2-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N3O2/c15-14(16)5-7-18(8-6-14)13(21)9-19-12(20)4-3-11(17-19)10-1-2-10/h3-4,10H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAPNPFKCAJFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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